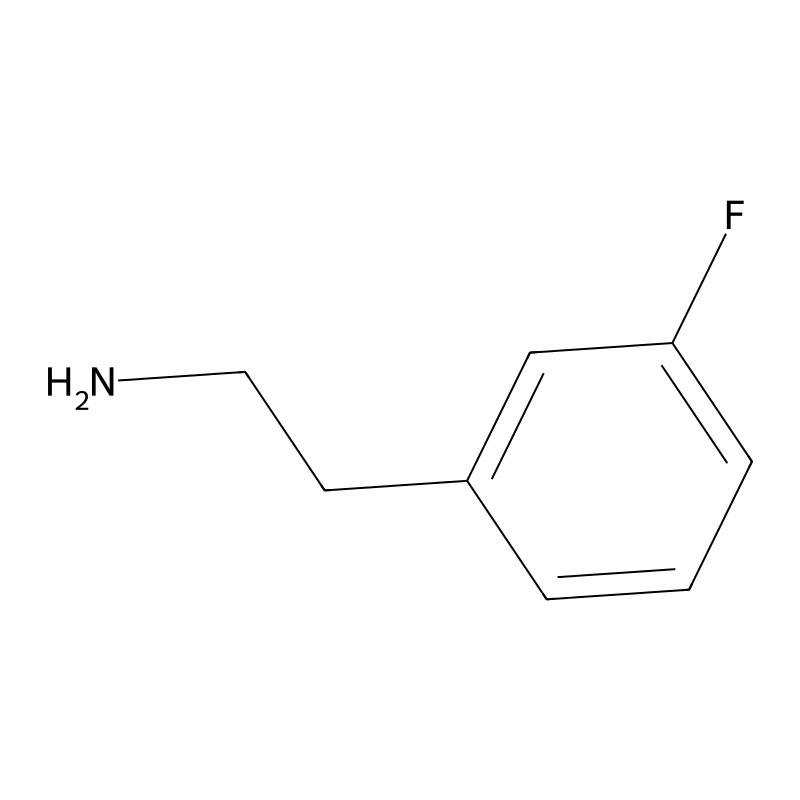

3-Fluorophenethylamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Limited Availability and Research Focus:

3-Fluorophenethylamine (3-FPEA) is a chemical compound belonging to the phenethylamine class. While its chemical structure shares similarities with some psychoactive substances, information regarding its specific scientific research applications is scarce and not widely available.

Potential Areas of Investigation:

Despite the limited information, some scientific studies suggest potential areas of investigation for 3-FPEA, but these are in the preliminary stages and require further exploration:

- Neurotransmitter Interactions: There is some evidence that 3-FPEA may interact with certain neurotransmitters in the brain, such as dopamine and norepinephrine. However, the specific nature and potential implications of these interactions are not well understood and require further research [].

- Medicinal Chemistry Studies: The structural similarities of 3-FPEA to other known psychoactive compounds have led some researchers to explore its potential as a lead compound for the development of new medications. However, these investigations are in the early stages and require extensive research and safety evaluation before any potential therapeutic applications can be considered.

3-Fluorophenethylamine is an organic compound characterized by its molecular formula and a molecular weight of approximately 139.17 g/mol. It is a fluorinated derivative of phenethylamine, where a fluorine atom is substituted at the 3-position of the phenyl ring. This substitution imparts unique chemical properties that make it valuable in various fields, including medicinal chemistry and materials science.

- Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: It can be reduced to yield different amine derivatives, often using hydrogenation methods or reagents like sodium borohydride.

- Substitution: The fluorine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. Nucleophiles such as sodium methoxide or potassium tert-butoxide are typically employed in these reactions.

These reactions provide pathways for synthesizing more complex organic molecules and exploring the compound's reactivity.

3-Fluorophenethylamine has been studied for its biological activity, particularly its interaction with neurotransmitter systems. It is known to bind to adrenergic receptors, which play a crucial role in the regulation of neurotransmitter release and signal transduction pathways. This interaction suggests potential applications in pharmacology, particularly in developing drugs targeting these receptors.

The synthesis of 3-Fluorophenethylamine typically involves several methods:

- Starting Materials: The synthesis often begins with commercially available precursors such as 3-fluorobenzaldehyde.

- Reductive Amination: A common synthetic route involves the reductive amination of 3-fluorobenzaldehyde with an appropriate amine source, using reducing agents like sodium cyanoborohydride to facilitate the reaction.

- Alternative Methods: Other methods may include direct fluorination of phenethylamine or substitution reactions involving fluorinated aromatic compounds.

These methods can be optimized for yield and purity based on specific experimental conditions.

3-Fluorophenethylamine finds applications across various fields:

- Pharmaceuticals: Due to its interaction with neurotransmitter receptors, it is being explored for potential therapeutic applications in treating neurological disorders.

- Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and specialty chemicals.

- Research: The compound is utilized in biochemical studies to understand receptor interactions and enzyme modulation.

Research indicates that 3-Fluorophenethylamine interacts with adrenergic receptors, similar to other phenethylamine derivatives. Studies have shown that it may act as both an agonist and antagonist depending on the specific receptor subtype and cellular context. This duality in action highlights its potential as a lead compound for drug development aimed at modulating neurotransmitter systems.

Several compounds share structural similarities with 3-Fluorophenethylamine, including:

- 2-Chloro-6-fluorophenethylamine: A related compound where chlorine and fluorine are substituted at different positions on the phenyl ring. It has distinct chemical properties and potential applications in medicinal chemistry .

- 4-Fluorophenethylamine: This compound features a fluorine substitution at the 4-position. It exhibits different reactivity patterns compared to 3-fluorophenethylamine .

- Phenethylamine: The parent compound lacking any halogen substitutions, serving as a baseline for comparing the effects of fluorination on biological activity and chemical reactivity.

Uniqueness

The uniqueness of 3-Fluorophenethylamine lies in its specific substitution pattern on the phenyl ring, which influences both its chemical reactivity and biological properties. This distinct arrangement allows for targeted research applications and development into specialized compounds that may offer therapeutic benefits not found in non-fluorinated analogs.

Chemical Structure and Properties

Molecular Architecture

The molecular formula C₈H₁₀FN (MW: 139.17 g/mol) comprises a benzene ring with a fluorine atom at position 3, an ethylamine chain (-CH₂-CH₂-NH₂), and a primary amine group. Key structural features include:

| Property | Value |

|---|---|

| Bond Length (C-F) | 1.34 Å |

| Dihedral Angle (C-C-N) | 112.5° |

| Van der Waals Volume | 125.7 ų |

The fluorine atom’s electronegativity polarizes the aromatic ring, increasing the compound’s dipole moment and altering its solubility profile.

Spectroscopic Characterization

- ¹H NMR (CDCl₃, 500 MHz): δ 7.33–7.30 (m, 1H, Ar-H), 6.94–6.85 (m, 3H, Ar-H), 3.44–3.39 (m, 2H, CH₂-NH₂), 2.85 (t, 2H, J = 7.2 Hz, CH₂-Ar).

- IR (cm⁻¹): 3350 (N-H stretch), 1605 (C=C aromatic), 1220 (C-F).

- MS (EI): m/z 139 [M⁺], 122 [M-NH₂]⁺, 95 [C₆H₄F]⁺.

Synthesis and Manufacturing

3-Fluorophenethylamine is synthesized via:

- Reductive Amination: 3-Fluorophenylacetaldehyde reacts with ammonia under hydrogenation (Raney Ni, 15 MPa).

- Gabriel Synthesis: 3-Fluorobenzyl bromide treated with phthalimide, followed by hydrazinolysis.

- Biocatalytic Methods: Enzymatic amination of 3-fluorophenylacetaldehyde using transaminases.

Industrial-scale production employs continuous-flow reactors to optimize yield (~75%) and purity (>99%).

Physical and Chemical Properties

| Property | Value |

|---|---|

| Boiling Point | 87°C (15 mmHg) |

| Density | 1.066 g/mL (25°C) |

| Refractive Index | 1.509 (20°C) |

| Solubility | Soluble in ethanol, DCM; sparingly in water |

| pKa | 9.65 |

The compound exhibits air sensitivity, requiring storage under inert atmospheres.

Reactivity and Functional Transformations

Amine-Driven Reactions

The primary amine group participates in:

- Acylation: Forms amides with acyl chlorides (e.g., acetyl chloride → N-acetyl-3-fluorophenethylamine).

- Schiff Base Formation: Reacts with aldehydes to generate imines, intermediates in heterocyclic synthesis.

- Mannich Reactions: Produces β-amino ketones for pharmaceutical scaffolds.

Electrophilic Aromatic Substitution

Fluorine’s meta-directing effect facilitates nitration and sulfonation at positions 5 and 6 of the ring.

Fluorine-Specific Reactivity

The C-F bond’s high strength (480 kJ/mol) resists hydrolysis but undergoes nucleophilic substitution under harsh conditions (e.g., LiAlH₄, 100°C).

Applications in Research and Industry

Medicinal Chemistry

- Drug Intermediates: Key precursor for antidepressants (e.g., N-arylalkyl aspartic acids).

- Neurotransmitter Probes: Mimics dopamine and serotonin in receptor-binding assays.

Material Science

- Polymer Additives: Enhances thermal stability in fluoropolymers.

- Liquid Crystals: Modulates dielectric properties in display technologies.

Analytical Standards

Used as a reference compound in GC-MS and HPLC for quantifying trace amines.

Regulatory and Industrial Status

3-Fluorophenethylamine is regulated under Schedule I in jurisdictions like Switzerland and Sweden due to structural similarities to controlled substances. However, it remains accessible for research under licenses, with major suppliers including Sigma-Aldrich and Chem-Impex.

Comparative Analysis with Analogues

| Property | 3-Fluoro | 2-Fluoro | 4-Fluoro |

|---|---|---|---|

| Dipole Moment (D) | 1.41 | 1.38 | 1.44 |

| Boiling Point (°C) | 87 | 85 | 89 |

| Bioactivity | Moderate | Low | High |

The meta-substituent balances electronic and steric effects, favoring applications in catalysis and intermediate synthesis.

XLogP3

GHS Hazard Statements

H290 (11.54%): May be corrosive to metals [Warning Corrosive to Metals];

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive